molecular formula C38H55N5O2 B2365515 8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione CAS No. 674350-56-2

8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2365515
CAS No.: 674350-56-2
M. Wt: 613.891
InChI Key: PPWGYDQBFVUIPC-UHFFFAOYSA-N
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Description

8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a dibenzylamino group, a hexadecyl chain, and a dimethylpurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps. One common approach is the alkylation of a purine derivative with a dibenzylamino group, followed by the introduction of a hexadecyl chain. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione apart from similar compounds is its unique combination of a dibenzylamino group and a long hexadecyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

674350-56-2

Molecular Formula

C38H55N5O2

Molecular Weight

613.891

IUPAC Name

8-[(dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C38H55N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-43-34(39-36-35(43)37(44)41(3)38(45)40(36)2)31-42(29-32-24-19-17-20-25-32)30-33-26-21-18-22-27-33/h17-22,24-27H,4-16,23,28-31H2,1-3H3

InChI Key

PPWGYDQBFVUIPC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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